Tizanidine

Übersicht

Beschreibung

Tizanidin ist ein zentral wirksames Skelettmuskelrelaxans, das hauptsächlich zur Behandlung von Spastik eingesetzt wird. Es ist ein Alpha-2-Adrenorezeptor-Agonist, d. h. es wirkt, indem es bestimmte Rezeptoren im Gehirn und Rückenmark stimuliert, um den Muskeltonus zu reduzieren . Tizanidin wird häufig bei Erkrankungen wie Multipler Sklerose, Rückenmarksverletzungen und spastischer Cerebralparese verschrieben .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

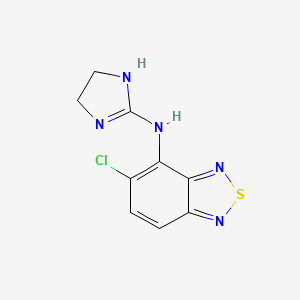

Tizanidin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 5-Chlor-2,1,3-Benzothiadiazol mit 2-Imidazolin . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid und einen Katalysator wie Kaliumcarbonat. Die Mischung wird erhitzt, um die Reaktion zu beschleunigen, was zur Bildung von Tizanidin führt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Tizanidinhydrochlorid häufig hergestellt, indem eine Lösung aus Tizanidinhydrochlorid, Hydroxypropylmethylcellulose und Siliziumdioxid in Wasser über Nonpareil-Samen (Zuckerkugeln) gesprüht wird .

Wirkmechanismus

Target of Action

Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tizanidine can be synthesized through various methods. One common synthetic route involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 2-imidazoline . The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is often produced by spraying a solution of this compound hydrochloride, hydroxypropyl methylcellulose, and silicon dioxide in water over non-pareil seeds (sugar spheres) .

Analyse Chemischer Reaktionen

Reaktionstypen

Tizanidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Tizanidin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: Tizanidin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Starke Nukleophile wie Natriumhydroxid werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation verschiedene hydroxylierte Metaboliten ergeben, während die Reduktion verschiedene Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Tizanidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Alpha-2-Adrenorezeptor-Agonisten verwendet.

Biologie: Forscher untersuchen seine Auswirkungen auf die Neurotransmitterfreisetzung und die Regulierung des Muskeltonus.

Wirkmechanismus

Tizanidin entfaltet seine Wirkung, indem es Alpha-2-Adrenorezeptoren im zentralen Nervensystem stimuliert. Dies führt zur Hemmung der Freisetzung von exzitatorischen Neurotransmittern, was zu einem reduzierten Muskeltonus und einer verringerten Spastik führt . Die primären molekularen Zielstrukturen sind die Alpha-2-Adrenorezeptoren, und die beteiligten Pfade umfassen die Hemmung präsynaptischer motorischer Neuronen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Clonidin: Ein weiterer Alpha-2-Adrenorezeptor-Agonist, der bei Bluthochdruck und ADHS eingesetzt wird.

Baclofen: Ein Muskelrelaxans, das bei Spastik eingesetzt wird und in der Wirksamkeit mit Tizanidin vergleichbar ist, jedoch unterschiedliche Nebenwirkungen hat.

Cyclobenzaprin: Ein Muskelrelaxans, das zur kurzfristigen Linderung von Muskelkrämpfen eingesetzt wird.

Einzigartigkeit

Tizanidin ist einzigartig in seiner schnellen Wirkungseintritt und kurzen Wirkdauer, was es für die Behandlung akuter Spastik-Episoden geeignet macht . Es weist auch eine geringere Häufigkeit bestimmter Nebenwirkungen im Vergleich zu anderen Muskelrelaxantien wie Baclofen und Cyclobenzaprin auf .

Biologische Aktivität

Tizanidine is a centrally acting muscle relaxant primarily used for the management of muscle spasticity. Its pharmacological profile reveals a complex interaction with adrenergic receptors, particularly the alpha-2 adrenergic receptors, which underpins its therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.

This compound acts predominantly as an agonist at alpha-2 adrenergic receptors located in the central nervous system. This agonistic activity leads to:

- Presynaptic Inhibition : It inhibits the release of excitatory neurotransmitters such as glutamate and aspartate, which are responsible for muscle spasticity. This inhibition occurs primarily at spinal polysynaptic reflex pathways, reducing muscle tone and spasms .

- Antinociceptive Effects : The drug also exhibits antinociceptive (pain-relieving) properties through similar receptor interactions, which may be beneficial in managing neuropathic pain conditions .

Pharmacokinetics

This compound has notable pharmacokinetic properties:

- Absorption : It undergoes significant first-pass metabolism with an oral bioavailability of approximately 40%. Food intake enhances absorption, particularly when taken with tablets compared to capsules .

- Distribution : The drug is extensively distributed throughout the body with a steady-state volume of distribution averaging 2.4 L/kg .

- Metabolism : About 95% of this compound is metabolized in the liver primarily by the CYP1A2 enzyme, leading to various metabolites that may contribute to its effects and side effects .

Case Studies and Research Findings

- Chronic Pain Management : A retrospective study involving 430 patients demonstrated that this compound was effective across various chronic pain syndromes, including fibromyalgia and myofascial pain. The study reported a dose-dependent reduction in pain, attributed to decreased substance P release and excitatory amino acid activity at the spinal level .

- Neuropathic Pain : Research indicates that this compound can prevent changes in gastric mucosa induced by NSAIDs in rat models, suggesting a protective effect that may extend to humans . Additionally, its antiallodynic effects were noted to be sex-dependent in animal studies, highlighting its nuanced pharmacological profile .

- Muscle Spasticity : this compound has been shown to reduce muscle spasms effectively in patients with conditions such as multiple sclerosis and spinal cord injury. Its action on polysynaptic reflexes is particularly significant in alleviating spasticity without exerting direct effects on skeletal muscle fibers or neuromuscular junctions .

Safety Profile

Despite its efficacy, this compound is associated with several side effects:

- Cardiovascular Effects : It can cause transient decreases in heart rate and blood pressure; however, abrupt discontinuation may lead to rebound hypertension and tachycardia .

- Adverse Events : Compared to other muscle relaxants like baclofen and diazepam, this compound shows lower incidences of serious adverse events such as delirium and falls . It is also noted for having no significant risk of addiction or abuse potential .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Alpha-2 adrenergic receptor agonist |

| Bioavailability | ~40% (increased with food) |

| Volume of Distribution | 2.4 L/kg |

| Metabolism | Primarily via CYP1A2 (95% metabolized) |

| Efficacy in Pain Management | Effective across various chronic pain conditions |

| Adverse Effects | Bradycardia, hypotension, rebound hypertension |

Eigenschaften

IUPAC Name |

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYDIVBRZNQMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64461-82-1 (mono-hydrochloride) | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023679 | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble, 1.33e-01 g/L | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51322-75-9 | |

| Record name | Tizanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tizanidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tizanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00697 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tizanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIZANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tizanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.